(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzoate
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Overview
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzoate is an organic compound with the molecular formula C14H18O4. It is a derivative of benzoic acid and features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.
Substitution: The ester group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for hydrolysis reactions.
Major Products Formed
Oxidation: 4-methylbenzoic acid.
Reduction: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The dioxolane ring in the compound can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl propionate
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzoate is unique due to its specific combination of a dioxolane ring and a methylbenzoate group. This structure imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, making it valuable for various applications in research and industry .
Properties
CAS No. |
823192-43-4 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzoate |
InChI |
InChI=1S/C14H18O4/c1-10-4-6-11(7-5-10)13(15)16-8-12-9-17-14(2,3)18-12/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
BLCQTBGQNYPMGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2COC(O2)(C)C |
Origin of Product |
United States |
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